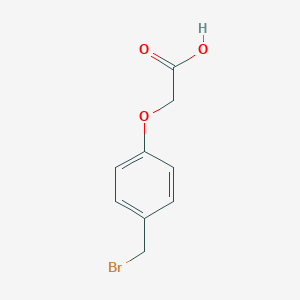

4-(Bromomethyl)phenoxyacetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(bromomethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFFWUSSQYARLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426686 | |

| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126771-41-3 | |

| Record name | 4-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 4 Bromomethyl Phenoxyacetic Acid Derivatives

Formation of Ring Systems from Bromomethylated Precursors

The formation of cyclic structures from derivatives of 4-(bromomethyl)phenoxyacetic acid is a subject of scientific investigation, although the direct synthesis of α-methylene-γ-lactams from these specific precursors is not extensively documented in the scientific literature. However, research into the cyclization of related bromomethylated phenoxyacetic acid esters has demonstrated the potential for these compounds to serve as precursors for bicyclic ring systems.

One notable example involves the electrochemical treatment of ethyl 2-(2-(bromomethyl)phenoxy)acetate. This process, conducted through bulk electrolysis in the presence of oxygen, facilitates an intramolecular cyclization to yield bicyclic products. The reaction leads to the formation of both ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate. researchgate.net The combined yield of these two benzofuran (B130515) derivatives has been reported to be over 40% under these conditions. researchgate.net

The proposed reaction mechanism suggests a significant role for oxygen in the formation of these cyclic compounds. researchgate.net This electrochemical method highlights a pathway for transforming a bromomethylated phenoxyacetic acid derivative into a fused ring system, specifically the benzofuran core. While this does not result in a lactam, it demonstrates the reactivity of the bromomethyl group in facilitating intramolecular ring closure.

Further research is required to explore the full potential of this compound and its derivatives in the synthesis of other heterocyclic systems, including the targeted α-methylene-γ-lactams. The development of new synthetic methodologies could unlock the utility of these bromomethylated precursors in constructing a wider array of complex cyclic and bicyclic molecules.

| Reactant | Reaction Conditions | Products | Total Yield |

| Ethyl 2-(2-(bromomethyl)phenoxy)acetate | Bulk electrolysis in the presence of oxygen | Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and Ethyl benzofuran-2-carboxylate | >40% researchgate.net |

Derivatization Strategies and Synthetic Utility of 4 Bromomethyl Phenoxyacetic Acid Analogues

Utilization of the Bromomethyl Group as a Versatile Synthetic Handle

The bromomethyl group serves as a key functional handle, enabling the introduction of diverse molecular fragments through nucleophilic substitution and other coupling reactions. This versatility has been exploited in the synthesis of various derivatives with applications in medicinal chemistry and materials science.

The conversion of the bromomethyl group to an acetoxymethyl group is a common strategy to modify the properties of phenoxyacetic acid derivatives. For instance, 4-(bromomethyl)phenylacetic acid, a close analogue, can be reacted with an excess of sodium acetate (B1210297) in acetic acid to yield 4-(acetoxymethyl)phenylacetic acid. chemicalbook.com This transformation is significant as acetoxymethyl (AM) ethers are recognized as effective profluorophores. nih.govrsc.org The synthesis of such derivatives often involves the reaction of a phenolic compound with bromomethyl acetate in the presence of a base like potassium carbonate or silver oxide. nih.gov

A general method for the synthesis of acetoxymethyl ethers involves the reaction of a phenolic precursor with bromomethyl acetate. nih.gov The reaction conditions can be tailored based on the specific substrate.

| Precursor | Reagents | Product | Reference |

| 4-(Bromomethyl)phenylacetic acid | Sodium acetate, Acetic acid | 4-(Acetoxymethyl)phenylacetic acid | chemicalbook.com |

| Resorufin | Bromomethyl acetate, K2CO3, Tetrabutylammonium (B224687) bisulfate | Resorufin acetoxymethyl ether | nih.gov |

| 2′,7′-Difluorofluorescein | Bromomethyl acetate, Ag2O | 2′,7′-Difluorofluorescein diacetoxymethyl ether | nih.gov |

| Tokyo Green | Bromomethyl acetate, Hünig's base | Tokyo green acetoxymethyl ether | nih.gov |

This table presents examples of acetoxymethyl derivative synthesis from various precursors.

Derivatives of 4-(bromomethyl)phenoxyacetic acid, particularly acetoxymethyl ethers, have found utility as chemical probes for detecting enzyme activity. The acetoxymethyl group can mask the fluorescence of a fluorophore. rsc.org Upon enzymatic cleavage by cellular esterases, the fluorescent properties are restored, allowing for the imaging of enzyme activity in biological systems. nih.govrsc.org This "pro-drug" like approach enables the development of fluorogenic substrates that are chemically stable and exhibit low background fluorescence. nih.gov

The dual functionality of this compound analogues makes them valuable as multifunctional building blocks in the synthesis of complex molecules. The bromomethyl group allows for linkage to various molecular scaffolds, while the phenoxyacetic acid moiety can be further functionalized or act as a key structural element. For example, derivatives of this compound have been used as intermediates in the synthesis of pharmacologically active bile acid derivatives. epo.org Furthermore, the general class of alkyl bromides is utilized in advanced synthetic methodologies like photoredox-mediated cross-coupling reactions for the construction of DNA-encoded libraries, highlighting the importance of the bromomethyl group as a reactive handle for creating diverse molecular libraries. nih.gov

Coupling Reactions for Advanced Molecular Architectures

The reactivity of the bromomethyl and carboxylic acid groups enables the construction of sophisticated molecular architectures through various coupling reactions.

The phenoxyacetic acid scaffold is a key component in the design of biologically active molecules. For instance, phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. mdpi.com The synthetic strategies often involve the coupling of the phenoxyacetic acid core with various pharmacophores, demonstrating the utility of this scaffold in medicinal chemistry. mdpi.com The bromomethyl group on an analogue like this compound provides a reactive site for covalently attaching the molecule to other ligands or solid supports, a common strategy in the development of chemical probes and materials for affinity chromatography.

The unique structure of this compound and its analogues makes them suitable building blocks for the synthesis of novel crown ether receptors. 4-(Bromomethyl)phenylacetic acid has been specifically mentioned as a precursor in the synthesis of a new crown ether receptor. chemicalbook.com The synthesis of crown ethers often involves the reaction of a diol with a dihalide under basic conditions. utwente.nlkyoto-u.ac.jp The presence of the bromomethyl group in a phenoxyacetic acid derivative allows for its incorporation into the macrocyclic structure of the crown ether, while the carboxylic acid group can be positioned to interact with guest molecules. utwente.nl The synthesis of functionalized crown ethers is an active area of research, with applications in ion sensing and separation. nih.gov

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is a powerful strategy employed to improve the analytical properties of target molecules, particularly for chromatographic analysis. mdpi.com By converting analytes into derivatives, it is possible to enhance their detectability, stability, and chromatographic selectivity. mdpi.com For compounds that lack strong chromophores or fluorophores, derivatization to introduce these moieties is a common approach to increase sensitivity. mdpi.comchromatographyonline.com

Strategies for Fluorescent Labeling (e.g., Coumarin-based Reagents, Fluorescein (B123965) Derivatives)

Fluorescent labeling is a widely used technique to enhance detection sensitivity and selectivity in high-performance liquid chromatography (HPLC). nih.gov The introduction of a highly fluorescent tag onto an analyte of interest allows for its detection at very low concentrations. mdpi.com

Coumarin-based Reagents

Coumarin (B35378) derivatives are frequently employed as fluorescent labels for compounds containing carboxylic acid groups. nih.gov 4-Bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) is a classic and widely used labeling reagent for this purpose. chromatographyonline.comnih.gov The reaction involves the formation of a highly fluorescent ester between the coumarin reagent and the carboxylic acid analyte. researchgate.net This method has been successfully applied to the analysis of a diverse range of compounds, including fatty acids, bile acids, pesticides, and pharmaceuticals. nih.govresearchgate.net To improve reaction efficiency, crown ethers are often used as catalysts. researchgate.net

Optimization of the derivatization conditions is crucial for quantitative analysis. For instance, in the analysis of the antibiotic gemifloxacin (B1671427), the derivatization with 4-bromomethyl-7-methoxycoumarin was optimized using a dibenzo-18-crown-6 (B77160) ether catalyst. bezmialemscience.org An improved version of coumarin-based reagents, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br), has also been developed and proven to be a robust and reliable labeling agent for the analysis of medium and long-chain fatty acids. nih.gov

Fluorescein Derivatives

Fluorescein and its derivatives are another important class of fluorescent labels known for their high quantum yields. thermofisher.com For the derivatization of carboxylic acids, reagents such as 6-oxy(acetylpiperazine) fluorescein (APF) have been developed. researchgate.netacs.org This reagent has been effectively used for the determination of endogenous phytohormones, including 2,4-dichlorophenoxyacetic acid, a related phenoxyacetic acid compound. researchgate.netacs.org The derivatization reaction, often facilitated by a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields stable derivatives that can be detected with high sensitivity using techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). nih.gov

Table 1: Examples of Fluorescent Labeling Reagents for Carboxylic Acids

| Labeling Reagent | Abbreviation | Target Functional Group | Key Features/Applications | Reference |

|---|---|---|---|---|

| 4-Bromomethyl-7-methoxycoumarin | Br-Mmc | Carboxylic Acid | Forms highly fluorescent esters; used for fatty acids, pharmaceuticals, etc. Reaction yield can be improved with crown ether catalysts. | chromatographyonline.comnih.govresearchgate.net |

| 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | MPAC-Br | Carboxylic Acid | An improved coumarin reagent with enhanced robustness for fatty acid analysis. | nih.gov |

| 6-Oxy(acetylpiperazine) fluorescein | APF | Carboxylic Acid | Used for sensitive determination of phytohormones via HPLC or CE with fluorescence detection. | researchgate.netacs.orgnih.gov |

| Fluorescein isothiocyanate | FITC | Amine | A popular reagent for labeling proteins, though less common for carboxylic acids directly. | thermofisher.com |

Approaches to Enhance Sensitivity in Chromatographic Analysis

The primary goal of derivatization is often to enhance analytical sensitivity, allowing for the detection and quantification of trace-level compounds. mdpi.com Fluorescent labeling, as discussed previously, is a cornerstone of this approach.

The derivatization of phenoxyacids with reagents like 4-bromomethyl-7-methoxycoumarin significantly enhances the sensitivity of their detection compared to standard UV detectors. researchgate.net The resulting fluorescent derivatives can be detected at much lower concentrations. For example, the HPLC method developed for thymine (B56734) and its photodimers after derivatization with 4-bromomethyl-7-methoxycoumarin achieved detection limits of 1.0 pmol and 0.4 pmol, respectively. nih.gov A method for gemifloxacin analysis using the same reagent reported a limit of detection (LOD) of 0.0014 ng/mL. bezmialemscience.org Similarly, methods using 6-oxy(acetylpiperazine) fluorescein for phytohormone analysis have achieved detection limits in the nanomolar range (1.6-6.7 nmol/L). nih.gov

Table 2: Examples of Sensitivity Enhancement in Chromatographic Analysis

| Analyte | Derivatization Reagent | Analytical Method | Achieved Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Thymine Photodimer | 4-Bromomethyl-7-methoxycoumarin | HPLC-Fluorescence | 0.4 pmol | nih.gov |

| Gemifloxacin | 4-Bromomethyl-7-methoxycoumarin | HPLC-Fluorescence | 0.0014 ng/mL | bezmialemscience.org |

| Various Phytohormones | 6-Oxy(acetylpiperazine) fluorescein | CE-LIF | 1.6 - 6.7 nmol/L | nih.gov |

Applications in Solid-Phase Synthesis Protocols

Solid-phase synthesis is a foundational technique in combinatorial chemistry and the production of peptides and other complex molecules. dtu.dk The choice of linker, which connects the growing molecule to the solid support, is critical to the success of the synthesis. researchgate.net The linker must be stable throughout the synthetic steps but allow for cleavage of the final product under specific, often mild, conditions. dtu.dk

Design and Implementation of Brominated Phenoxy Acid Linkers

The this compound structure is a key component in the design of linkers for solid-phase synthesis. The bromomethyl group serves as a reactive handle for attaching the linker to a solid support, such as an aminomethylated resin, while the carboxylic acid of the phenoxyacetic acid moiety provides the attachment point for the first building block (e.g., an amino acid) of the target molecule. nih.govgoogle.com

One notable application involves the use of 2-[4-(bromomethyl)phenoxy]acetic acid to anchor the first C-terminal amino acid to a solid support. google.com This method was developed to provide an efficient and controlled attachment that minimizes the risk of racemization of the amino acid, thereby improving the yield and purity of the synthesized peptide. google.com

In another synthetic strategy, a brominated Wang linker derivative, ((4-bromomethyl)-phenoxy-allyl acetate), was employed for the solid-phase synthesis of C-terminal tyrosine peptide aldehydes. nih.gov In this scheme, the side chain of a protected tyrosinol was anchored to the brominated linker. Following hydrolysis, this formed an N(α)-(Dde)-O-(4-methylphenoxyacetic acid)-L-Tyrosinol template, which was then attached to the resin for peptide elongation. nih.gov This demonstrates the utility of the phenoxyacetic acid structure as a stable, yet cleavable, connection point. The use of such linkers is integral to producing complex molecules with high purity. nih.gov

Table 3: Examples of Brominated Phenoxy Acid Linkers in Solid-Phase Synthesis

| Linker Structure/Precursor | Application | Description | Reference |

|---|---|---|---|

| 2-[4-(Bromomethyl)phenoxy]acetic acid | Racemization-free peptide synthesis | Used for the covalent attachment of C-terminal amino acids to solid supports, minimizing racemization. | google.com |

| ((4-Bromomethyl)-phenoxy-allyl acetate) | Synthesis of peptide aldehydes | Acts as a brominated Wang linker derivative to anchor a tyrosinol template for subsequent peptide elongation. | nih.gov |

| 4-(Bromomethyl)phenylacetic acid phenacyl ester | General peptide synthesis | A related structure used as a resin linker. The phenacyl ester can be removed to provide the acid for coupling. | researchgate.net |

| 4-(2-Bromopropionyl)phenoxyacetic Acid | General solid-phase synthesis | A phenoxyacetic acid derivative used as a linker for attaching molecules to a solid support. | acs.org |

Applications of 4 Bromomethyl Phenoxyacetic Acid and Its Derivatives in Chemical Research

Precursors in Serine Protease Inhibitor Design

The design of serine protease inhibitors often involves the use of reactive functional groups that can covalently modify the active site of the enzyme. The bromomethyl group of 4-(bromomethyl)phenoxyacetic acid and its derivatives can serve as an electrophilic warhead, targeting nucleophilic residues like serine in the catalytic triad (B1167595) of these proteases. While direct studies on this compound as a serine protease inhibitor are not extensively detailed in the provided results, the principle of using similar reactive moieties is well-established. For instance, various inhibitors incorporate reactive groups to achieve irreversible inhibition of serine proteases. nih.gov The design of such inhibitors often focuses on creating molecules with specific recognition elements to guide the reactive group to the target enzyme's active site. nih.gov

Development of Hemoglobin Allosteric Modulators

Allosteric modulators of hemoglobin are compounds that bind to a site on the protein other than the oxygen-binding site, influencing its oxygen affinity. nih.gov This can be a therapeutic strategy for conditions like sickle cell disease, where increasing oxygen affinity can prevent the polymerization of sickle hemoglobin. nih.gov

Molecular Docking Applications in Modulator Design

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. frontiersin.org This tool is invaluable in the design of hemoglobin allosteric modulators. scienceopen.com Docking studies can help visualize how derivatives of this compound might fit into the allosteric binding sites of hemoglobin, such as the central cavity. frontiersin.org By analyzing the predicted interactions, researchers can prioritize the synthesis of compounds with the highest potential for effective binding and modulation. For instance, docking can reveal key hydrogen bonds and hydrophobic interactions that stabilize the compound within the binding pocket, guiding further optimization of the molecular structure. scienceopen.comnih.gov

Research into Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. wikipedia.orgnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. mdpi.comccjm.org

Design and Synthesis of Selective COX-2 Inhibitors

The phenoxyacetic acid moiety is a recognized pharmacophore in the design of selective COX-2 inhibitors. mdpi.com The development of these inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. wikipedia.org The structure of this compound provides a scaffold that can be elaborated upon to achieve COX-2 selectivity. The design strategy often involves incorporating specific structural features that favor binding to the larger and more accommodating active site of COX-2 compared to COX-1. mdpi.com For example, the addition of certain substituents to the phenyl ring of phenoxyacetic acid derivatives has been shown to enhance COX-2 inhibitory activity and selectivity. mdpi.comrsc.org

Table 1: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 0.05 | 298.6 | mdpi.com |

| Phenoxyacetic acid derivative (XIV) | 0.06 | - | mdpi.com |

| Compound 5f | 0.09 | 111.53 | mdpi.com |

| Compound 7b | 0.08 | - | mdpi.com |

| Compound VIIa | 0.29 | 67.24 | rsc.org |

Mechanistic Insights into COX Inhibition by Phenoxyacetic Acid Derivatives

The mechanism of COX inhibition by phenoxyacetic acid derivatives involves blocking the enzyme's active site, thereby preventing the binding of arachidonic acid. nih.gov The carboxylate group of the phenoxyacetic acid moiety is crucial for this interaction, often forming hydrogen bonds with key amino acid residues at the top of the cyclooxygenase channel, such as Tyr-385 and Ser-530. nih.gov The nature of the substituents on the phenoxy ring can influence the binding orientation and affinity of the inhibitor. nih.gov Some phenoxyacetic acid derivatives can act as substrate-selective inhibitors, preferentially inhibiting the oxygenation of endocannabinoids over arachidonic acid, which may offer a novel therapeutic avenue with a potentially improved side-effect profile. nih.gov

Agonists of Free Fatty Acid Receptors (e.g., FFA1, GPR120)

Free fatty acid receptors such as FFA1 (GPR40) and GPR120 (FFA4) have emerged as significant therapeutic targets, particularly for type 2 diabetes, due to their role in regulating insulin (B600854) secretion and glucose homeostasis. nih.govnih.gov These receptors are activated by medium to long-chain fatty acids. nih.gov The development of synthetic agonists, often derived from a phenoxyacetic acid scaffold, is a key area of research.

Design Principles for FFA1/GPR120 Agonists

The design of agonists for FFA1 and GPR120 often starts from a common structural motif, the phenoxyacetic acid core. The core structure allows for modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, a series of novel GPR120 agonists were designed to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891. nih.gov

Key design principles include:

Mimicking Endogenous Ligands: Synthetic agonists are designed to mimic the binding of natural fatty acid ligands to the receptors. nih.gov

Improving Selectivity: A significant challenge is to develop agonists that are selective for either FFA1 or GPR120 to avoid off-target effects. For example, while some compounds act as dual agonists, others have been engineered for high selectivity. nih.govacs.org GPR120 compound A is a high-affinity agonist of GPR120 with an EC50 of approximately 0.35 µM and shows potent selectivity over GPR40 (FFA1). caymanchem.com

Enhancing Pharmacokinetic Properties: Modifications are made to the basic scaffold to improve metabolic stability, oral bioavailability, and reduce toxicity. A common strategy involves introducing polar groups or altering lipophilicity. nih.govnih.gov For example, the mesylpropoxy group in the agonist TAK-875 is located outside the seven-transmembrane domain helix bundle and does not participate in ligand binding but significantly lowers lipophilicity and improves pharmacokinetic and toxicological profiles. nih.gov

The following table summarizes some GPR120 agonists and their reported activities:

| Compound | Target(s) | Reported Activity (EC50) | Reference |

| GPR120 compound A | GPR120 | ~0.35 µM | caymanchem.com |

| NCG21 | GPR120 | 1.2 µM | nih.gov |

| GW9508 | FFA1 > FFA4 | ~20-70-fold selectivity for FFA1 | nih.gov |

Ligand Efficiency and Lipophilicity Efficiency Considerations in Agonist Development

In the development of FFA1/GPR120 agonists, ligand efficiency (LE) and lipophilicity efficiency (LipE) are crucial metrics for optimizing drug candidates. These parameters help in designing compounds with a better balance of potency and physicochemical properties, which are critical for good pharmacokinetics and low toxicity.

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size (number of heavy atoms). A higher LE indicates that the molecule is more efficient at binding to its target.

Lipophilicity Efficiency (LipE): This parameter assesses the potency of a compound in relation to its lipophilicity (logP or logD). High LipE is desirable as it suggests that the compound achieves high potency without being excessively lipophilic, which can lead to issues with solubility, metabolism, and off-target toxicity. nih.gov

Researchers have focused on improving these efficiencies. For example, academic groups have developed selective and potent FFA1 receptor agonists based on a 4-phenethynyldihydrocinnamic acid structure, with subsequent improvements leading to compounds with lower lipophilicity and good in vitro metabolic stability. nih.gov The introduction of fluorine-containing substituents, such as trifluoromethyl or trifluoromethoxy groups, has been a successful strategy to enhance selectivity for GPR120 over GPR40 and also favorably impacts lipophilicity. acs.org

Investigation of Herbicide Activity and Environmental Chemical Fate

Phenoxyacetic acid derivatives have a long history as herbicides. mdpi.comacs.orgmdpi.com Understanding their structure-activity relationships and their environmental fate is crucial for developing effective and environmentally benign products.

Structure-Activity Relationships in Herbicidal Phenoxyacetic Acids

The herbicidal activity of phenoxyacetic acids is highly dependent on the nature, number, and position of substituents on the aromatic ring. mdpi.comacs.org

Key findings from structure-activity relationship studies include:

Effect of Halogen Substitution: The presence of a halogen atom at the para- (4-) position of the phenoxy ring appears to be a primary requirement for high herbicidal activity. acs.org The order of effectiveness for halogens at this position is generally Chlorine > Fluorine > Bromine > Iodine. acs.org

Effect of Multiple Substituents: The introduction of an additional halogen or a methyl group at the ortho- (2-) position can further enhance activity. acs.org For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used and potent herbicide. mdpi.com

Influence of Other Functional Groups: The addition of groups like a methyl or carboxyl at the 6-position can significantly reduce or eliminate the herbicidal activity of compounds like 2,4-dichlorophenoxyacetic acid. acs.org

The following table provides examples of how substitutions on the phenoxyacetic acid ring affect herbicidal activity.

| Compound | Substitution Pattern | Relative Herbicidal Activity |

| Phenoxyacetic acid | Unsubstituted | Inactive |

| 4-Chlorophenoxyacetic acid | 4-Chloro | Active |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichloro | Highly Active |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-Trichloro | Highly Active |

| 2,4,6-Trichlorophenoxyacetic acid | 2,4,6-Trichloro | Reduced activity compared to 2,4,5-T |

Analytical Profiling of Transformation Products in Environmental Matrices

Phenoxyacetic acid herbicides can degrade in the environment through biological and photolytic processes, leading to the formation of various transformation products (TPs). nih.gov Some of these TPs, such as chlorophenols, can be more toxic than the parent herbicide. nih.gov Therefore, sensitive analytical methods are required to monitor both the parent compounds and their TPs in environmental samples like groundwater. nih.govnih.govresearchgate.net

Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the simultaneous analysis of multiple phenoxyacetic acid herbicides and their TPs. nih.govnih.govresearchgate.net These methods are designed to be highly sensitive, with limits of detection (LOD) often in the low nanogram per liter range, which is below the maximum permissible limits in drinking water set by regulatory bodies like the European Union. nih.govresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes from water samples. nih.gov The pH of the sample can significantly influence the sorption of these acidic herbicides during SPE. nih.gov

Commonly monitored transformation products of phenoxyacetic acid herbicides include:

Phenoxyacetic acid (PAC) nih.gov

2,4-Dichlorophenol (DCP) nih.govresearchgate.net

4-Chloro-2-methylphenol (4C2MP) nih.govnih.govresearchgate.net

2,4,5-Trichlorophenol (TCP) nih.govresearchgate.net

3,5,6-Trichloro-2-pyridinol (T2P) nih.gov

Advancements in Chemical Biology Probe Development

The development of small-molecule probes is a crucial aspect of chemical biology, enabling the study of biological pathways and the identification of new therapeutic targets. nih.gov Synthetic lethal screening, for example, uses libraries of small molecules to identify compounds that selectively kill cells with specific genetic mutations, such as those expressing an oncogene. nih.gov While direct evidence for the use of this compound in extensive chemical biology probe development is not prominent in the provided search results, its structural features suggest potential applications. The bromo- and acetyl- substituted phenoxyacetic acid derivatives, for instance, are known to act as inhibitors of protein tyrosine phosphatases (PTPs). medchemexpress.com Specifically, 4-(Bromoacetyl)phenoxyacetic acid is cited as a PTP inhibitor. medchemexpress.com This inhibitory activity makes such compounds valuable as probes to investigate the roles of PTPs in cellular signaling pathways.

Photoaffinity Labeling Strategies for Target Identification

Photoaffinity labeling is a strategy used to convert non-covalent, reversible interactions between a small molecule and its protein target into stable, covalent bonds. nih.gov This is achieved by designing a chemical probe that incorporates three essential components: a pharmacophore that directs the probe to the target protein's binding site, a photoreactive group that forms a covalent link upon activation with UV light, and a reporter tag for detection and enrichment. mdpi.com

The general workflow for a PAL-based target identification experiment is a multi-step process: nih.govscispace.com

Probe Synthesis: A derivative of a lead compound, in this case based on the this compound scaffold, is synthesized. This involves chemically modifying the scaffold to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). drughunter.com

Incubation: The synthesized photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or intact living cells, allowing the probe to bind to its target protein(s). nih.gov

Photo-Crosslinking: The sample is irradiated with UV light of a specific wavelength. This activates the photoreactive group, which generates a highly reactive intermediate (like a carbene or nitrene) that rapidly forms a covalent bond with the nearest amino acid residues in the protein's binding pocket. scispace.comresearchgate.net

Enrichment and Identification: The now covalently-labeled proteins are isolated from the complex mixture. If a biotin tag was used, this is typically done using streptavidin-coated beads. The enriched proteins are then separated, often by gel electrophoresis, and ultimately identified using mass spectrometry. nih.gov

The design of the probe is critical. The addition of the photoreactive group and reporter tag should not significantly hinder the probe's ability to bind to its intended target. nih.gov this compound is an advantageous starting material because the bromomethyl group provides a convenient chemical handle for attaching these necessary functionalities, often through a linker, to minimize interference with binding.

| Component of Photoaffinity Probe | Function | Common Examples |

| Pharmacophore | Recognizes and binds to the target protein's active or allosteric site. | The core structure of a known drug, natural product, or bioactive molecule (e.g., a phenoxyacetic acid derivative). mdpi.com |

| Photoreactive Group | Upon UV light activation, forms a highly reactive species that creates a covalent bond with the target protein. | Aryl azides, benzophenones, diazirines. scispace.com |

| Reporter Tag | Enables the detection, visualization, and/or enrichment of the covalently labeled protein-probe complex. | Biotin, alkyne or azide (B81097) (for click chemistry), fluorescent dyes, radioisotopes. drughunter.com |

Application in Elucidating Molecular Mechanisms in Biological Systems

Beyond simply identifying what a small molecule binds to, photoaffinity labeling is a powerful tool for elucidating the molecular mechanisms through which these interactions exert their biological effects. Once a target protein has been identified and validated, PAL can provide high-resolution information about the nature of the binding event and its functional consequences. mdpi.com

A key application is the precise mapping of the binding site on the target protein. After the photo-crosslinking and enrichment steps, the captured protein can be subjected to proteolytic digestion, breaking it into smaller peptide fragments. Mass spectrometry analysis can then identify the exact peptide—and often the specific amino acid residue—that is covalently attached to the photoaffinity probe. springernature.com This information is invaluable for understanding the ligand-protein interaction at an atomic level, validating computational docking models, and guiding the rational design of more potent and selective inhibitors or modulators.

The identification of the molecular target is the first step in unraveling a compound's mechanism of action. nih.gov For instance, derivatives of phenoxyacetic acid are known to possess a range of biological activities, including herbicidal and anti-inflammatory effects. nih.govmdpi.com By using a PAL probe derived from a phenoxyacetic acid scaffold, researchers can identify the specific enzyme, receptor, or transporter responsible for these effects. This allows for subsequent focused studies to understand how the compound's binding event alters the protein's function and impacts downstream cellular pathways.

The process of elucidating molecular mechanisms using PAL can be summarized as follows:

| Step | Objective | Methodology |

| 1. Target Identification | To identify the primary protein target(s) of the bioactive compound. | Perform a photoaffinity labeling experiment with a probe derived from the compound (e.g., from this compound) in a relevant biological system. nih.gov |

| 2. Binding Site Mapping | To determine the precise location of the small molecule binding pocket on the target protein. | Isolate the covalently labeled protein, digest it into peptides, and use mass spectrometry to identify the peptide fragment carrying the probe modification. springernature.comresearchgate.net |

| 3. Functional Analysis | To understand how binding affects the protein's activity. | Conduct in vitro assays (e.g., enzyme kinetics, receptor binding assays) with the parent compound to measure changes in the identified target's function. |

| 4. Pathway Elucidation | To connect the target interaction to the observed biological or physiological outcome. | Investigate the downstream signaling pathways and cellular processes regulated by the target protein to understand how the compound's effect is propagated. |

Theoretical and Computational Investigations of Phenoxyacetic Acid Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are central to modern chemical research, providing a foundational understanding of molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine optimized molecular structures by finding the lowest energy conformation. mdpi.comnih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles.

For the parent compound, phenoxyacetic acid, DFT calculations have been used to model its structure. mdpi.comnih.gov The introduction of a bromomethyl group at the para position of the phenyl ring in 4-(bromomethyl)phenoxyacetic acid would be expected to cause specific, predictable changes in the molecular geometry due to steric and electronic effects of the bromine atom and the methylene (B1212753) group.

Table 1: Representative Optimized Geometric Parameters for Phenoxyacetic Acid (Calculated at B3LYP/6-311++G(d,p) Level) Data for the parent compound, phenoxyacetic acid, is provided as a reference.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.208 | O-C-C | 123.5 |

| C-O (carboxyl) | 1.359 | C-O-C | 117.8 |

| C-O (ether) | 1.365 | C-C-O | 124.7 |

| O-H | 0.969 | C-C-H (ring) | 119.5 - 120.4 |

| C-C (ring) | 1.388 - 1.395 | H-O-C | 106.1 |

| C-C (carboxyl) | 1.507 |

This table is illustrative and based on data for the parent phenoxyacetic acid molecule as found in related studies. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines charge transfer and intermolecular and intramolecular bonding interactions. researchgate.nettandfonline.com It provides a detailed picture of the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. tandfonline.com The stabilization energy (E2) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of hyperconjugative and conjugative effects, which are crucial to molecular stability. researchgate.net

In this compound, significant interactions would be expected between the lone pairs of the phenoxy and carbonyl oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds. The presence of the electron-withdrawing bromine atom would also influence the electronic landscape.

Table 2: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Phenoxyacetic Acid Data for the parent compound, phenoxyacetic acid, is provided as a reference.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(2) O (carbonyl) | π(C-O) (carboxyl) | 28.5 | π-conjugation |

| LP(1) O (ether) | π(C-C) (ring) | 21.3 | n→π* delocalization |

| π(C-C) (ring) | π(C-C) (ring) | 19.8 | π→π delocalization |

This table is illustrative and based on principles of NBO analysis and data for related phenoxyacetic acid derivatives. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular reactivity and kinetic stability. mdpi.comresearchgate.net A small energy gap generally signifies a more reactive molecule that is more polarizable and prone to intramolecular charge transfer. mdpi.com

For phenoxyacetic acid and its derivatives, the HOMO is typically localized over the phenyl ring and the ether oxygen, while the LUMO is concentrated on the carboxylic acid group. researchgate.net The introduction of the bromomethyl substituent is expected to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to the unsubstituted parent acid.

Table 3: Representative Frontier Molecular Orbital Data for Phenoxyacetic Acid Data for the parent compound, phenoxyacetic acid, is provided as a reference.

| Parameter | Energy (eV) |

| E_HOMO | -9.01 |

| E_LUMO | -1.13 |

| E_gap (HOMO-LUMO) | 7.88 |

This table is illustrative and based on data for the parent phenoxyacetic acid molecule as found in related studies. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule. pulsus.com It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on a theoretical positive test charge. mdpi.com The resulting map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net

The MEP surface of this compound can be used to predict its reactive behavior. The most negative potential (red/yellow regions) is expected to be localized around the carbonyl and ether oxygen atoms, identifying them as the primary sites for electrophilic attack. researchgate.netmdpi.com Conversely, the most positive potential (blue regions) would be found around the acidic hydrogen of the carboxyl group, making it susceptible to deprotonation, and to a lesser extent, the hydrogen atoms of the methylene group adjacent to the electronegative bromine atom. These surfaces provide a clear, intuitive guide to the molecule's intermolecular interaction patterns. pulsus.com

Global Reactivity Descriptors

Ionization Potential (I) ≈ -E_HOMO : Energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : Energy released when an electron is added.

Electronegativity (χ) : The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from a system.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η. mdpi.com

These parameters provide a comprehensive profile of a molecule's electronic stability and propensity to engage in chemical reactions.

Table 4: Representative Global Reactivity Descriptors for Phenoxyacetic Acid Data for the parent compound, phenoxyacetic acid, is provided as a reference and calculated from the values in Table 3.

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 9.01 | I ≈ -E_HOMO |

| Electron Affinity (A) | 1.13 | A ≈ -E_LUMO |

| Electronegativity (χ) | 5.07 | χ = (I + A) / 2 |

| Chemical Potential (μ) | -5.07 | μ = -χ |

| Chemical Hardness (η) | 3.94 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.127 | S = 1 / 2η |

| Electrophilicity Index (ω) | 3.26 | ω = μ² / 2η |

This table is illustrative and based on data for the parent phenoxyacetic acid molecule as found in related studies. mdpi.com

Characterization of Chemical Hardness and Electrophilicity Indices

In the realm of conceptual Density Functional Theory (DFT), chemical hardness (η) and the global electrophilicity index (ω) are fundamental descriptors of a molecule's reactivity and stability. mdpi.com Chemical hardness quantifies the resistance of a chemical system to changes in its electron distribution upon small perturbations during a chemical process. researchgate.netchemmethod.com A molecule with a high hardness value is generally more stable and less reactive. researchgate.net Conversely, the electrophilicity index measures the propensity of a species to accept electrons, with higher values indicating a better electrophile. researchgate.netdergipark.org.tr

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key components of frontier molecular orbital theory. researchgate.net The energy gap between HOMO and LUMO is directly related to chemical hardness; a larger gap corresponds to greater hardness and lower reactivity. mdpi.com

Table 1: Global Reactivity Descriptors for Phenoxyacetic Acid Derivatives Note: This table is illustrative, based on trends described in the literature for substituted phenoxyacetic acids. Exact values for this compound require specific computation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Electrophilicity (ω) |

| Phenoxyacetic Acid | Lower | Higher | Higher | Higher | Lower |

| 4-Chlorophenoxyacetic Acid | Higher | Lower | Lower | Lower | Higher |

| 2,4-Dichlorophenoxyacetic Acid | Higher | Lower | Lower | Lower | Higher |

| This compound (Predicted) | Higher | Lower | Lower | Lower | Higher |

Source: Inferences drawn from studies on phenoxyacetic acid derivatives. researchgate.netmdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide atomic-level details of binding modes and affinities.

Ligand-Binding Pocket Analysis and Interaction Profiling

The analysis of ligand-binding pockets is essential for understanding how a molecule exerts its biological effect. youtube.com For the phenoxyacetic acid class of compounds, studies have identified key features of the binding sites in various proteins. For example, in the context of hemoglobin allosteric modulators, derivatives of phenoxyacetic acid bind within a hydrophobic pocket. mdpi.com This pocket is formed by specific amino acid residues, and the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. mdpi.com

The 3,5-dimethyl aniline (B41778) moiety of a known modulator, efaproxiral, occupies a hydrophobic pocket formed by residues such as Val96, Lys99, Leu100, His103, Phe36, and Asn108. mdpi.com A critical interaction involves a hydrogen bond between the carbonyl oxygen of the ligand and the Lys99 residue. mdpi.com For this compound, the phenoxyacetic acid core would be expected to form similar foundational interactions. The 4-(bromomethyl) group would project into a sub-pocket, where its size, shape, and electronic character would determine the quality of the fit, potentially forming halogen bonds or other hydrophobic interactions that could enhance binding affinity.

Prediction of Molecular Binding Patterns with Biological Macromolecules

Computational docking simulations are employed to predict the most likely binding conformation of a ligand within a protein's active site. nih.gov For phenoxyacetic acid derivatives, these studies have revealed that ion-pair and hydrophobic interactions are primary drivers of molecular recognition. nih.gov The carboxyl group of the phenoxyacetic acid is a key hydrogen bond acceptor and donor, often forming salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket. mdpi.comresearchgate.net

The aromatic ring typically engages in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues of the protein. The substituent at the para position, in this case, the bromomethyl group, significantly influences the binding pattern. It can dictate the orientation of the entire molecule within the binding site to maximize favorable contacts and minimize steric clashes. The specific interactions of the bromomethyl group would depend on the topology and chemical nature of the target pocket.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For phenoxyacetic acid congeners, QSAR studies have successfully developed models to predict various biological properties. mdpi.com

Aromaticity Indices and Electronic Structure Perturbations

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. This property can be quantified using various computed indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the six-center index (I6). mdpi.comresearchgate.net

Studies on phenoxyacetic acid and its derivatives show that the aromatic ring possesses a high degree of aromaticity. mdpi.com However, the introduction of substituents can perturb the π-electron system, leading to a decrease in the aromaticity indices. For example, the substitution of chlorine on the aromatic ring of phenoxyacetic acid was found to destabilize the π-system, resulting in a decrease in the calculated values of most aromaticity indices. mdpi.com This effect, while measurable, is often slight. mdpi.com The destabilization is attributed to an increase in bond length alternation within the ring.

For this compound, the bromomethyl substituent, being an electron-withdrawing group, would be expected to similarly perturb the electronic structure of the benzene (B151609) ring. This would likely lead to a slight reduction in its aromaticity compared to the unsubstituted parent compound, a phenomenon that can be precisely quantified through DFT calculations of indices like HOMA.

Table 2: Aromaticity Indices for Phenoxyacetic Acid and a Substituted Derivative This table illustrates the effect of substitution on aromaticity.

| Compound | HOMA | I6 |

| Phenoxyacetic Acid | 0.983 | 96.16 |

| 4-Chlorophenoxyacetic Acid | Lower than PAA | Lower than PAA |

| This compound (Predicted) | Lower than PAA | Lower than PAA |

Source: Data for phenoxyacetic acid from a study on its chloroderivatives. mdpi.com

Advanced Analytical Methodologies for 4 Bromomethyl Phenoxyacetic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 4-(bromomethyl)phenoxyacetic acid from complex mixtures, enabling its accurate quantification. Different chromatographic techniques offer specific advantages for the analysis of this and other phenoxyacetic acids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenoxyacetic acids, including this compound. nih.govresearchgate.net This technique is particularly suitable for polar, non-volatile, and thermally labile pesticides. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for this class of compounds, where the retention is influenced by the mobile phase composition and pH. nih.gov The synergic effect of these two factors, which also depends on the structure and pKa of the solutes, can be complex to predict. nih.gov

For instance, the analysis of phenoxyacetic acid herbicides often involves extraction from a sample matrix followed by HPLC analysis. springernature.com In some methods, after extraction with a solvent like dichloromethane, the extract is concentrated and passed through a silica (B1680970) cartridge to enrich the target compounds before HPLC analysis. springernature.com Detection is often achieved using a diode array detector (DAD) or by coupling the HPLC to a mass spectrometer. springernature.com The use of internal standards, such as 2,3-dichlorophenoxyacetic acid or 4-chlorophenoxyacetic acid, is common to ensure accurate quantification. springernature.com

To enhance detection sensitivity, especially when using UV detectors, derivatization of phenoxyacetic acids may be employed. researchgate.net Reagents like 2-naphthacyl bromide or 4-bromomethyl-7-methoxycoumarin (B43491) can be used to create derivatives with improved UV absorbance. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | XTerraC18 MS, 3.5µm, 150 × 2.1 mm | aaem.pl |

| Mobile Phase | Methanol – 0.01M acetic acid (60:40) | aaem.pl |

| Flow Rate | 0.2 ml/min | aaem.pl |

| Column Temperature | 25°C | aaem.pl |

| Detection | Tandem mass spectrometry (MS/MS) | aaem.pl |

Ultra High Performance Liquid Chromatography (UHPLC)

Ultra High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter analysis times and improved resolution. jasco-global.com This is achieved by using columns with smaller particle sizes (typically 2 µm). jasco-global.com For instance, a UHPLC method was able to separate a mixture of 11 food additives in a significantly shorter time compared to conventional HPLC without compromising resolution. jasco-global.com

In the context of phenoxyacetic acids, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for their determination in various samples, such as groundwater and food. nih.govnih.gov These methods are highly sensitive, with limits of detection (LOD) in the range of nanograms per liter (ng/L) or even picograms per gram (pg/g). nih.govresearchgate.net For example, a UHPLC-MS/MS method for phenoxyacetic acid herbicides in groundwater achieved LODs ranging from 0.00008 to 0.0047 µg·L−1. researchgate.net The separation is often performed on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with the addition of an acid like formic acid to improve peak shape and retention. nih.govlcms.cz

| Parameter | Condition | Reference |

|---|---|---|

| UPLC System | ACQUITY UPLC I-Class | lcms.cz |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm | lcms.cz |

| Column Temperature | 60 °C | lcms.cz |

| Mobile Phase A | 0.5% Formic acid in water | lcms.cz |

| Mobile Phase B | 0.5% Formic acid in acetonitrile | lcms.cz |

| Flow Rate | 0.5 mL/min | lcms.cz |

| Injection Volume | 100 μL | lcms.cz |

Gas Chromatography (GC)

Gas Chromatography (GC) is another established technique for the analysis of phenoxyacetic acids. epa.gov However, due to their low volatility, these acidic compounds require a chemical derivatization step prior to GC analysis. iaea.org This process converts the acidic analytes into more volatile esters. iaea.orgresearchgate.net

Common derivatizing agents include diazomethane (B1218177) and pentafluorobenzyl bromide. iaea.orgresearchgate.net Diazomethane is effective but also toxic and explosive. iaea.org Pentafluorobenzyl bromide is particularly suitable for use with an electron capture detector (ECD). iaea.orgresearchgate.net More recently, novel derivatization methods using silylating agents like trimethylsilyl (B98337) N,N-dimethylcarbamate and tert-butyldimethylsilyl N,N-dimethylcarbamate have been developed. iaea.org The resulting tert-butyldimethylsilyl esters have shown enhanced hydrolytic stability and improved mass spectrometric properties, allowing for detection limits at the parts-per-billion (ppb) level. iaea.org

The derivatized samples are then separated on a capillary column and detected by various detectors, including ECD, a microcoulometric detector, or a mass spectrometer (GC-MS). epa.gov

Mass Spectrometry (MS) Applications in Chemical Analysis

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of this compound and its metabolites, especially when coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for the trace analysis of phenoxyacetic acids and other environmental contaminants. spectroscopyonline.comnih.gov This technique allows for the quantification of these compounds at very low levels, often in the nanogram per liter (ng/L) range, without the need for derivatization. lcms.czspectroscopyonline.com

LC-MS/MS methods have been successfully developed for the analysis of phenoxyacetic acid herbicides in various matrices, including urine, water, and cereals. researchgate.netaaem.plnih.gov For example, a method for analyzing phenoxyacetic acids in human urine using LC/MS/MS had a limit of detection of 0.05 ng/mL. nih.gov In another study analyzing groundwater, the limits of detection for various phenoxyacetic acid herbicides were in the range of 0.00008 to 0.0047 µg·L−1. nih.gov

The high selectivity of tandem mass spectrometry, which involves monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), minimizes interferences from the sample matrix. nih.gov This is crucial for achieving accurate quantification at trace levels. acs.org For brominated compounds, LC-MS/MS is particularly effective for trace analysis. nih.gov

Optimization of Electrospray Ionization (ESI) Conditions for Phenoxyacetic Acids

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and semi-polar compounds like phenoxyacetic acids. plos.org The efficiency of the ESI process can vary significantly between different analytes and is influenced by instrumental parameters and the composition of the mobile phase. plos.org

For phenoxyacetic acids, which are acidic, ESI is typically performed in negative ion mode. aaem.plnih.gov The addition of a mobile phase modifier, such as formic acid, is often necessary to improve peak shape and chromatographic retention. nih.gov However, the concentration of the modifier needs to be carefully optimized. For example, increasing the formic acid concentration from 0.001% to 0.01% was found to increase the signal-to-noise ratio for phenoxyacetic acid (PAC). nih.gov In contrast, ammonium (B1175870) formate (B1220265) as a mobile phase additive was observed to suppress the signal for each analyte. nih.gov

The analysis of structurally similar phenoxyacetic acids and their transformation products can be challenging. nih.gov Therefore, careful optimization of both the chromatographic conditions and the mass spectrometry parameters, including the ESI source conditions, is critical to achieve reliable separation and sensitive detection. nih.gov

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The analysis of structurally similar compounds, such as other substituted phenoxyacetic acids, provides insight into the expected spectral features of this compound. nih.gov The key vibrational modes anticipated are the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether and carboxylic acid groups, and vibrations associated with the substituted benzene (B151609) ring. nih.govvscht.cz

Key FT-IR Absorption Bands for this compound (Anticipated)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Carboxylic Acid | 3200-3500 | Broad band, indicative of hydrogen bonding. vscht.cz |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Sharp bands at wavenumbers greater than 3000 cm⁻¹. vscht.cz |

| C-H Stretch (Aliphatic) | Methylene (B1212753) Groups (-CH₂-) | 2850-3000 | Bands at wavenumbers less than 3000 cm⁻¹. vscht.cz |

| C=O Stretch | Carboxylic Acid | 1705-1720 | Strong, sharp absorption, characteristic of the carbonyl group. vscht.cz |

| C=C Stretch | Aromatic Ring | 1400-1600 | A series of bands indicating the aromatic skeleton. researchgate.net |

| C-O Stretch | Ether & Carboxylic Acid | 1200-1300 | Strong bands associated with the ether linkage and the C-O of the acid. |

| C-Br Stretch | Bromomethyl Group | 500-600 | Typically observed in the fingerprint region of the spectrum. |

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. psu.edu While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic ring. psu.eduspectroscopyonline.com

For this compound, FT-Raman spectroscopy would be expected to show strong signals for the C=C stretching vibrations of the benzene ring and the C-C skeletal framework. researchgate.net The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the FT-IR spectrum. A comparative study on chloro-substituted phenoxyacetic acids demonstrated the utility of both FT-IR and FT-Raman for a comprehensive vibrational analysis. nih.gov

Key FT-Raman Scattering Bands for this compound (Anticipated)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Characteristic aromatic C-H stretching vibrations. |

| C=C Stretch | Aromatic Ring | 1400-1600 | Strong bands corresponding to the stretching of the benzene ring. researchgate.net |

| C-O Stretch | Ether Linkage | 1200-1300 | Vibrations of the ether bond. |

| C-Br Stretch | Bromomethyl Group | 500-600 | Stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide information on the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton.

Anticipated ¹H NMR Chemical Shifts for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Protons | 6.9 - 7.4 | Doublets | 4H |

| Methylene Protons (-OCH₂-) | ~4.7 | Singlet | 2H |

| Bromomethyl Protons (-CH₂Br) | ~4.5 | Singlet | 2H |

Note: Chemical shifts can vary depending on the solvent used. sigmaaldrich.com The aromatic protons are expected to appear as two doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Anticipated ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | 170 - 180 |

| Aromatic Carbon (C-O) | 155 - 160 |

| Aromatic Carbons (C-H) | 115 - 135 |

| Aromatic Carbon (C-CH₂Br) | 130 - 140 |

| Methylene Carbon (-OCH₂-) | 65 - 70 |

| Bromomethyl Carbon (-CH₂Br) | 30 - 35 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. semanticscholar.org For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, typically between 200 and 300 nm. frontiersin.orgresearchgate.net These absorptions are due to the π → π* transitions of the substituted benzene ring. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substituents on the aromatic ring. semanticscholar.org The presence of the phenoxyacetic acid and bromomethyl groups will cause a shift in the absorption bands compared to unsubstituted benzene.

Sample Preparation and Derivatization for Enhanced Analytical Detection

For the analysis of this compound, particularly at low concentrations in complex matrices, sample preparation and derivatization are crucial steps to improve detection sensitivity and chromatographic performance.

Pre-column Derivatization Procedures

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the analytical instrument, such as a high-performance liquid chromatograph (HPLC). sci-hub.box This is often done to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. academicjournals.org

For this compound, the carboxylic acid functional group is the primary target for derivatization. A variety of reagents are available for the derivatization of carboxylic acids. For instance, reagents like 4-bromomethyl-7-methoxycoumarin can be used to convert carboxylic acids into highly fluorescent esters, significantly lowering the limit of detection. researchgate.net Other derivatizing agents for carboxylic acids include p-aminophenol for electrochemical detection and various other reagents that introduce a UV-active or fluorescent tag. researchgate.net

The derivatization reaction typically involves activating the carboxylic acid followed by reaction with the labeling agent. The choice of derivatization reagent and reaction conditions depends on the analytical method being employed and the nature of the sample matrix. sci-hub.box

Strategic Selection of Solvents for Optimal Analyte Recovery and Sensitivity

The strategic selection of solvents is a critical determinant for the successful analysis of this compound and its metabolites, profoundly influencing both the efficiency of extraction from complex matrices and the sensitivity of subsequent detection. The choice of solvent hinges on the physicochemical properties of the target analytes, the nature of the sample matrix, and the specific analytical technique being employed, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

The primary goal in solvent selection for extraction is to maximize the partitioning of the analyte from the sample matrix into the solvent phase, while minimizing the co-extraction of interfering substances. scioninstruments.com For this compound, a carboxylic acid, its solubility is highly dependent on pH. In its ionized (deprotonated) state at higher pH, it is more soluble in aqueous, polar solutions. Conversely, at a pH below its pKa, it exists in its neutral, protonated form, making it more soluble in organic solvents. scioninstruments.com This principle is fundamental to developing effective LLE and SPE methods.

For Liquid-Liquid Extraction (LLE), the selection of an appropriate water-immiscible organic solvent is paramount. The ideal solvent should have a high affinity for the neutral form of this compound. To facilitate its transfer into the organic phase, the aqueous sample is typically acidified to a pH at least two units below the analyte's pKa. scioninstruments.com Solvents such as methyl tert-butyl ether (MTBE) are popular for their ability to extract both polar and non-polar compounds from aqueous solutions. nih.gov Methylene chloride has also been effectively used for the extraction of free phenoxy acids from wastewater after acidification. epa.gov Chloroform is another potential candidate, given its use as a solvent in the synthesis of this compound. thieme-connect.de

In Solid-Phase Extraction (SPE), solvent choice is crucial for several steps: conditioning the sorbent, washing away interferences, and eluting the retained analytes. researchgate.net The selection process for the elution solvent is particularly critical for achieving high analyte recovery. Research on the analysis of various phenoxyacetic acid herbicides and their transformation products in groundwater provides valuable insights applicable to this compound. nih.gov In one study, after loading the acidified sample onto a polymeric sorbent, several elution solvents were evaluated to optimize recovery. nih.gov

The choice of the final solvent in which the extract is dissolved for injection into the analytical instrument (e.g., a liquid chromatograph) also significantly impacts sensitivity. The injection solvent must be compatible with the initial mobile phase conditions to ensure good peak shape and prevent analyte precipitation. For the UHPLC-MS/MS analysis of phenoxyacetic acids, a mixture of acetonitrile/water (50:50, v/v) was selected as the optimal injection solvent, as it enhanced the signal-to-noise ratio for less sensitive compounds. nih.gov

The following tables summarize the findings from various research on solvent selection for the analysis of phenoxyacetic acids.

Data Table: Solvent Selection for Phenoxyacetic Acid Analysis

| Solvent/Solvent System | Analytical Technique | Purpose | Key Research Finding | Citation |

| Methylene Chloride | Liquid-Liquid Extraction (LLE) | Extraction of free acids | Effective for extracting phenoxy acids from acidified wastewater. | epa.gov |

| Methyl tert-butyl ether (MTBE) | Liquid-Liquid Extraction (LLE) | Extraction of metabolites | Provides good coverage for both polar and lipid metabolomes from plasma. | nih.gov |

| Acetone (B3395972) | Solid-Phase Extraction (SPE) | Elution from polymeric sorbent | Found to give the best overall recovery (average 86%) for 18 phenoxyacetic acids and their transformation products from groundwater. | nih.gov |

| Acetonitrile | Solid-Phase Extraction (SPE) | Elution from polymeric sorbent | Initial trials showed poor to moderate recoveries (15% to 86%) for phenoxyacetic acids. | nih.gov |

| Acetonitrile/Water (50:50, v/v) | Ultra High Performance Liquid Chromatography (UHPLC) | Injection Solvent | Selected as the optimal injection solvent for providing the best response and increased signal-to-noise for less sensitive compounds. | nih.gov |

| Methanol | Solid-Phase Extraction (SPE) | Elution from polymeric sorbent | Evaluated as an elution solvent, but acetone was found to be superior for overall recovery. | nih.gov |

| Chloroform | Solid-Phase Extraction (SPE) | Elution from polymeric sorbent | Evaluated as an elution solvent, but acetone was found to be superior for overall recovery. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)phenoxyacetic acid, and how are critical intermediates characterized?

- Methodological Answer : The compound is synthesized via regioselective bromination of precursor phenoxyacetic acid derivatives. For example, bromine (Br₂) in acetic acid under controlled temperature (room temperature to 60°C) is a common method for introducing bromine at the methyl position . Key intermediates are purified via recrystallization (e.g., using methanol) and characterized using 1H/13C NMR to confirm substitution patterns and melting point analysis (reported range: 157–161°C) . Purity is validated by GC (>98%) and neutralization titration .

Q. How can researchers confirm the structural integrity of this compound in solution-phase reactions?

- Methodological Answer : Use FT-IR spectroscopy to identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding motifs (e.g., centrosymmetric R₂²(8) dimers observed in related brominated phenylacetic acids) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (expected m/z for C₉H₉BrO₃: ~256.97) .

Advanced Research Questions

Q. What electronic and steric factors govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom’s electron-withdrawing nature increases the electrophilicity of the adjacent methyl group, favoring SN2 mechanisms. Computational studies (e.g., DFT calculations ) can quantify charge distribution and transition-state geometries. Experimentally, reactivity is tested using nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at 50–80°C. Monitor reaction progress via TLC or HPLC and compare yields under varying conditions (e.g., base strength, solvent polarity) .

Q. How do substituent effects influence the solid-state packing and hydrogen-bonding networks of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that electron-withdrawing substituents (e.g., Br) distort phenyl ring angles (e.g., C-C-C angles expand to ~121.5°) and influence packing. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) are analyzed using Mercury software to identify R₂²(8) motifs. Compare with analogs (e.g., 4-chloro or 4-fluoro derivatives) to assess halogen impact on lattice stability .

Q. What strategies mitigate conflicting data in reported melting points or solubility profiles for this compound?

- Methodological Answer : Discrepancies (e.g., melting points ranging 156–162°C vs. 114–117°C in older studies) arise from purity or polymorphic forms. Address by:

Q. Can this compound serve as a precursor in natural product synthesis?

- Methodological Answer : Yes, it is a key intermediate in synthesizing combretastatin analogs (antimitotic agents) via Perkin condensation with aryl aldehydes. Optimize reaction conditions (e.g., acetic anhydride, sodium acetate) to achieve high regioselectivity. Purify products via column chromatography (silica gel, ethyl acetate/hexane) and validate using NOESY NMR to confirm stereochemistry .

Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential lachrymatory bromine release.

- Quench excess bromine with sodium thiosulfate post-reaction.

- Store in amber vials at 2–8°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro